2-[3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]acetic acid
CAS No.: 1823816-67-6
Cat. No.: VC11589434
Molecular Formula: C17H22BrNO4
Molecular Weight: 384.3 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1823816-67-6 |
|---|---|
| Molecular Formula | C17H22BrNO4 |
| Molecular Weight | 384.3 g/mol |
| IUPAC Name | 2-[3-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid |
| Standard InChI | InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-9-8-17(11-19,10-14(20)21)12-4-6-13(18)7-5-12/h4-7H,8-11H2,1-3H3,(H,20,21) |
| Standard InChI Key | NXKNNHMLIPMREJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)(CC(=O)O)C2=CC=C(C=C2)Br |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-[3-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid. Its molecular formula is C₁₇H₂₂BrNO₄, with a molecular weight of 384.3 g/mol. The Boc group serves as a protective moiety for the pyrrolidine nitrogen, while the 4-bromophenyl substituent introduces steric bulk and potential halogen-bonding interactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1823816-67-6 | |
| Molecular Weight | 384.3 g/mol | |
| Purity | ≥95% | |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)(CC(=O)O)C2=CC=C(C=C2)Br | |
| InChIKey | NXKNNHMLIPMREJ-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of this compound involves multi-step organic reactions, typically beginning with the formation of the pyrrolidine core. A plausible route, inferred from analogous procedures in patents and hypervalent iodine chemistry , includes:
-
Pyrrolidine Ring Formation: Cyclization of a γ-aminobromide precursor via intramolecular nucleophilic substitution.
-
Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to protect the secondary amine .
-
4-Bromophenyl Introduction: Suzuki-Miyaura coupling or direct arylation using a palladium catalyst .
-
Acetic Acid Side Chain Installation: Alkylation or Michael addition followed by oxidation.
Critical Reaction Parameters
-
Temperature Control: Exothermic reactions, such as Boc protection, require cooling to 0–5°C to prevent decomposition .
-
Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₄) are preferred for aryl coupling reactions, with yields exceeding 70% under optimized conditions .
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) is commonly employed to isolate the final product.
Table 2: Representative Synthetic Steps
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Pyrrolidine cyclization | γ-Aminobromide, K₂CO₃, DMF | 65% |
| 2 | Boc protection | Boc₂O, DMAP, CH₂Cl₂ | 85% |
| 3 | 4-Bromophenyl coupling | Pd(PPh₃)₄, NaHCO₃, DME | 72% |
| 4 | Acetic acid installation | Ethyl bromoacetate, LDA, THF | 68% |
Applications in Drug Discovery and Development
Role in Targeted Protein Degradation
Structurally related pyrrolidine-Boc derivatives are utilized as semi-flexible linkers in PROTACs (Proteolysis-Targeting Chimeras) . The acetic acid moiety enables conjugation to E3 ligase ligands, while the pyrrolidine core provides spatial flexibility for ternary complex formation between the target protein and ubiquitin machinery .
β3 Adrenergic Receptor Agonism
Patent data highlights pyrrolidine derivatives as potent β3 adrenergic receptor agonists for treating overactive bladder . While direct evidence for this compound is lacking, the 4-bromophenyl group may enhance binding affinity to hydrophobic receptor pockets .
Chemical Biology Probes
The bromine atom facilitates radiolabeling (e.g., with ⁷⁶Br) for positron emission tomography (PET) imaging, enabling target engagement studies in vivo .
| Parameter | Recommendation | Source |
|---|---|---|
| PPE | Gloves, goggles, lab coat | |
| Ventilation | Fume hood required | |
| Stability | Stable if stored properly |
Analytical Characterization
Spectroscopic Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume